molecular formula C12H5Cl5 B050393 2,2',4,5,5'-Pentachlorobiphenyl CAS No. 37680-73-2

2,2',4,5,5'-Pentachlorobiphenyl

Cat. No. B050393
CAS RN: 37680-73-2
M. Wt: 326.4 g/mol
InChI Key: LAHWLEDBADHJGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated biphenyls, including pentachlorobiphenyls, has been described through methods that involve coupling of benzene or chlorobenzene derivatives. For example, Bergman and Wachtmeister (1977) detailed the preparation of various chlorinated biphenyls by coupling labeled anilines with benzene or chlorobenzenes to give biphenyls with specific chlorine substitutions, which include the synthesis of pentachlorobiphenyl derivatives (Bergman & Wachtmeister, 1977).

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls has been explored through various techniques, including crystallography and computational methods. These studies provide insights into the conformational aspects and electronic properties of these molecules. For instance, the crystal structure of related chlorophenyl compounds has been reported, which helps in understanding the structural basis of pentachlorobiphenyls and their behavior in chemical reactions (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

Chemical reactions of pentachlorobiphenyls, such as metabolic pathways and transformations, have been examined to understand their fate in biological systems and the environment. Studies have demonstrated that pentachlorobiphenyls can undergo metabolic transformations leading to hydroxylated derivatives, which are important for assessing their toxicity and environmental impact (Goto et al., 2018).

Physical Properties Analysis

The physical properties of pentachlorobiphenyls, including solubility, melting point, and vapor pressure, are critical for predicting their behavior in the environment. These properties are influenced by the chlorination pattern and the molecular structure of the biphenyls. Understanding the physical properties is essential for modeling their distribution and persistence in various environmental compartments.

Chemical Properties Analysis

The chemical properties of pentachlorobiphenyls, such as reactivity and stability, play a significant role in determining their environmental fate and potential for bioaccumulation. Reactions with alkali in specific media have shown different reactivities for tetra- and pentachlorobiphenyls, highlighting the importance of structural effects on their chemical behavior (Gorbunova et al., 2020).

Scientific Research Applications

Field

This research is in the field of Environmental Science, specifically studying the impact of PCB101 on aquatic life .

Application

PCB101 metabolites in silver crucian carp (Carassius auratus gibelio) were identified for the first time . This study is significant for understanding the transformation and metabolic mechanisms of PCBs in aquatic organisms .

Method

After intraperitoneal injection of PCB101 (2 mg/kg), it was found that it could be metabolized to at least three types of metabolites, including hydroxylated (OH-), methoxylated (MeO-) and methyl sulfonated (MeSO2-) PCB101 .

Results

The OH- metabolites identified in most tissues were 3-OH-PCB101and 4-OH-PCB101, such as liver, gallbladder, blood and muscle . MeSO2- metabolites identified in gallbladder, blood and brain were 3-MeSO2-PCB101 and 4-MeSO2-PCB101 . Meanwhile, the MeO- metabolite identified in liver, gallbladder, blood and spleen of silver crucian carp was 4-MeO-PCB101 .

Human Cytochrome P450 Monooxygenase Catalyzing

Field

This research is in the field of Environmental Science and Pollution Research, specifically studying the enantioselective oxidation of PCB101 .

Application

The study determined the cytochrome P450 (CYP) monooxygenase responsible for the enantioselective oxidization of PCB101 .

Method

13 CYP monooxygenases were evaluated, namely CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, CYP3A4, CYP3A5, CYP4F2, and aromatase (CYP19) .

Thermophysical Property Data

Field

This research is in the field of Physical Chemistry, specifically studying the thermophysical properties of PCB101 .

Application

The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for PCB101 .

Method

The NIST/TRC Web Thermo Tables (WTT) contains critically evaluated recommendations for various properties of PCB101, including triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of phase transition, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, and thermal conductivity .

Results

The data points for these properties are available for temperatures ranging from 200 K to 1350 K and pressures from 0.0004 kPa to 366.746 kPa .

Inhibition of Aromatase Activity

Field

This research is in the field of Biochemistry, specifically studying the inhibition of aromatase activity by PCB101 .

Application

Some hydroxylated PCBs (OH-PCBs) are potent inhibitors of aromatase activity .

Method

The study involved the analysis of the inhibitory effects of OH-PCBs on aromatase activity .

Results

It was found that some OH-PCBs are more potent inhibitors of aromatase activity than non-dioxin like (NDL)-PCBs and methyl sulfonated (MeSO₂)-PCBs .

Air and Soil Pollution

Field

This research is in the field of Environmental Science, specifically studying the presence of PCB101 in air and soil .

Application

PCB101 is a polychlorinated biphenyl (PCB) found in air and soil . It’s significant for understanding the environmental distribution and potential health risks of PCBs .

Method

Environmental samples are collected and analyzed for the presence of PCB101 .

Results

The concentration of PCB101 in these samples can provide information about the extent of environmental pollution .

Raw Material in Chemical Synthesis

Field

This research is in the field of Organic Chemistry, specifically in the synthesis of other chemicals .

Application

PCB101 can be used as a raw material in the synthesis of other chemicals .

Method

The specific method of application would depend on the chemical being synthesized .

Results

The results would vary based on the specific synthesis process .

Safety And Hazards

PCBs, including 2,2’,4,5,5’-Pentachlorobiphenyl, were banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects . They do not break down readily and are still found in the environment .

properties

IUPAC Name

1,2,4-trichloro-5-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHWLEDBADHJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038304
Record name 2,2',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,5,5'-Pentachlorobiphenyl

CAS RN

37680-73-2
Record name PCB 101
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37680-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5,2',5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5,5'-pentachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',4,5,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,510
Citations
X Pu, LS Lee, RE Galinsky, GP Carlson - Toxicology, 2006 - Elsevier
The bioavailability of coplanar 2,3′,4,4′,5-pentachlorobiphenyl (PCB118) and nonplanar 2,2′,5,5′-tetrachlorobiphenyl (PCB52) from soils representing a range in organic carbon (…
Number of citations: 44 www.sciencedirect.com
E Klasson Wehler, L Hovander… - Chemical research in …, 1996 - ACS Publications
The metabolism of 14 C-labeled 2,2‘,4,5,5‘-pentachlorobiphenyl was studied in mink (Mustela vison) and, for comparison, in the mouse (C57Bl). Both species were dosed orally and …
Number of citations: 26 pubs.acs.org
MTM Tulp, K Haya, WG Carson, V Zitko, O Hutzinger - Chemosphere, 1979 - Elsevier
Uptake of 14 C-2,2′,4,5,5′-pentachlorobiphenyl by appropiately adapted juvenile Atlantic salmon (Salmo salar) is more efficient from fresh water than from sea water. Concentrations …
Number of citations: 22 www.sciencedirect.com
MY Wang, LF Zhang, D Wu, YQ Cai, DM Huang… - Science of the Total …, 2022 - Elsevier
Animals exposure to polychlorinated biphenyls (PCBs) may result in retention of hydroxylated PCBs (OH-PCBs). OH-PCBs can be accumulated in animals, including humans, through …
Number of citations: 5 www.sciencedirect.com
G Sundstrom, CA Wachtmeister - Chemosphere, 1975 - hero.epa.gov
The characterization of the phenolic metabolite 2, 2', 4, 5, 5'-pentachlorobiphenyl (37680732), through the use of simple degradation and derivatization reactions and through …
Number of citations: 26 hero.epa.gov
Y Kato, K Haraguchi, K Tomiyasu, H Saito… - Environmental …, 1999 - Elsevier
After the administration of 2,2′,4,5,5′-pentachlorobiphenyl (2,2′,4,5,5′-pentaCB) to intact rats, the concentration of 2,2′,4,5,5′-pentaCB in liver gradually decreased, whereas 3-…
Number of citations: 4 www.sciencedirect.com
Y Kato, S Tamaki, K Haraguchi, S Ikushiro… - Toxicology and applied …, 2012 - Elsevier
The relationships between the changes in the levels of serum total thyroxine (T 4 ), serum T 4 -transthyretin (TTR) complex, and accumulation of T 4 in tissues by 2,2′,4,5,5′-…
Number of citations: 5 www.sciencedirect.com
S Wang, MY Wang, YF Shi, F Han, HL Ye, YQ Cai… - Environmental …, 2022 - Elsevier
Polychlorinated biphenyls (PCBs) have been attracting global concern due to their persistence and toxicity. However, the study on the metabolites of PCBs in freshwater fish is limited. In …
Number of citations: 4 www.sciencedirect.com
Y Kato, K Haraguchi, T Yamazaki, R Kimura… - Drug metabolism and …, 2005 - ASPET
A relationship between formation of methylsulfonyl (MeSO 2 ) metabolites of 2,2′,4,5,5′-pentachlorobiphenyl (PentaCB) and decrease in serum thyroxine (T 4 ) level was examined in …
Number of citations: 3 dmd.aspetjournals.org
N He, P Li, Y Zhou, W Ren, S Fan… - Journal of hazardous …, 2009 - Elsevier
Pd/Fe bimetallic particles were synthesized by chemical deposition and used to dechlorinate 2,2′,4,5,5′-pentachlorobiphenyl in soil. Batch experiments demonstrated that the Pd/Fe …
Number of citations: 72 www.sciencedirect.com

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